molecular formula C22H34O2 B12401932 IL-1|A-IN-1

IL-1|A-IN-1

Cat. No.: B12401932
M. Wt: 330.5 g/mol
InChI Key: ZRYARFAQAKYULR-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-1|A-IN-1 is a compound that acts as an inhibitor of interleukin-1 alpha (IL-1α). Interleukin-1 alpha is a cytokine involved in various inflammatory responses, immune regulation, and hematopoiesis. This compound is used in scientific research to study the role of IL-1α in different biological processes and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IL-1|A-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves organic reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

IL-1|A-IN-1 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that retain the core structure of this compound but with modified functional groups.

Scientific Research Applications

IL-1|A-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of interleukin-1 alpha inhibitors.

    Biology: Employed in cell culture and animal models to investigate the role of IL-1α in inflammation and immune responses.

    Medicine: Explored as a potential therapeutic agent for diseases involving excessive inflammation, such as rheumatoid arthritis and certain cancers.

    Industry: Utilized in the development of new anti-inflammatory drugs and biologics.

Mechanism of Action

IL-1|A-IN-1 exerts its effects by binding to the interleukin-1 alpha receptor, thereby inhibiting the interaction of IL-1α with its receptor. This inhibition prevents the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets of this compound include the IL-1α receptor and associated signaling proteins such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Comparison with Similar Compounds

Similar Compounds

    Anakinra: A recombinant human interleukin-1 receptor antagonist used to treat rheumatoid arthritis.

    Canakinumab: A monoclonal antibody targeting interleukin-1 beta (IL-1β) used in the treatment of periodic fever syndromes.

    Rilonacept: A fusion protein that acts as a decoy receptor for interleukin-1 used to treat cryopyrin-associated periodic syndromes.

Uniqueness

IL-1|A-IN-1 is unique in its specific inhibition of interleukin-1 alpha, whereas other similar compounds may target different members of the interleukin-1 family or have broader anti-inflammatory effects. This specificity makes this compound a valuable tool for studying the distinct roles of IL-1α in various biological processes and diseases.

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

4-methyl-2-[(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C22H34O2/c1-6-7-8-9-17-13-20(23)21(22(24)16(17)5)19-12-15(4)10-11-18(19)14(2)3/h12-14,18-19,23-24H,6-11H2,1-5H3/t18-,19+/m0/s1

InChI Key

ZRYARFAQAKYULR-RBUKOAKNSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C)O)[C@@H]2C=C(CC[C@H]2C(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C)O)C2C=C(CCC2C(C)C)C)O

Origin of Product

United States

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